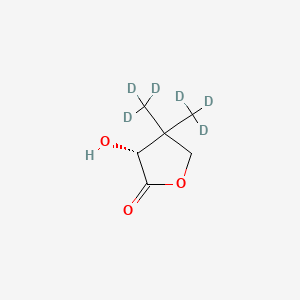
D-(-)-Pantolactone-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(-)-Pantolactone-d6 is a deuterated form of D-(-)-Pantolactone, a chiral lactone derived from pantothenic acid (vitamin B5). The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-Pantolactone-d6 typically involves the deuteration of D-(-)-Pantolactone. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The use of deuterated solvents and reagents is crucial to minimize the presence of non-deuterated impurities.
Análisis De Reacciones Químicas
Types of Reactions
D-(-)-Pantolactone-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated pantothenic acid derivatives.
Reduction: Reduction reactions can yield deuterated alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include deuterated derivatives of pantothenic acid, alcohols, and various substituted lactones.
Aplicaciones Científicas De Investigación
D-(-)-Pantolactone-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in metabolic studies to trace biochemical pathways involving pantothenic acid.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism of pantothenic acid derivatives.
Industry: this compound is used in the production of deuterated drugs and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of D-(-)-Pantolactone-d6 involves its interaction with various enzymes and receptors in biological systems. The deuterium atoms in the molecule can influence the rate of enzymatic reactions, providing insights into the kinetic isotope effects. The compound targets pathways involving pantothenic acid, affecting processes such as coenzyme A synthesis and fatty acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
D-(-)-Pantolactone: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
L-(-)-Pantolactone: The enantiomer of D-(-)-Pantolactone, with different chiral properties.
Deuterated Lactones: Other deuterated lactones with similar isotopic properties but different chemical structures.
Uniqueness
D-(-)-Pantolactone-d6 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and kinetic studies. The isotopic substitution enhances the stability and alters the reaction kinetics, making it a valuable tool in various scientific investigations.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
136.18 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |
Clave InChI |
SERHXTVXHNVDKA-JJCAPIKSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(COC(=O)[C@@H]1O)C([2H])([2H])[2H] |
SMILES canónico |
CC1(COC(=O)C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


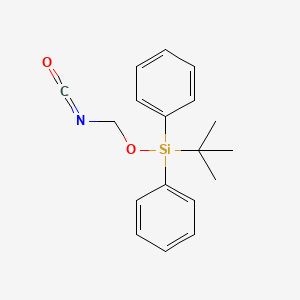
![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
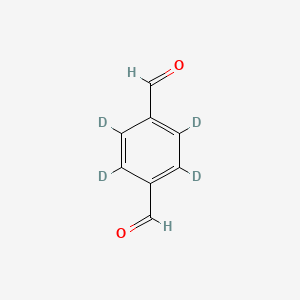
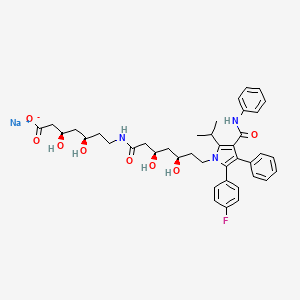
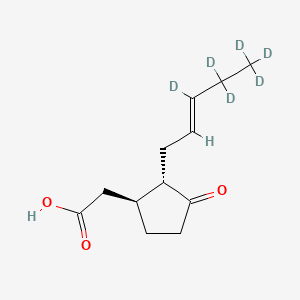

![2-(2-Chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone](/img/structure/B15294225.png)

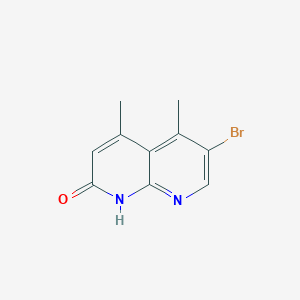
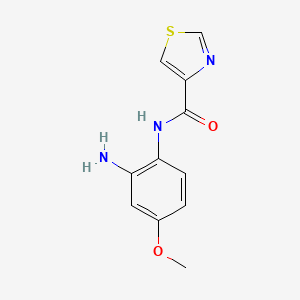
![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
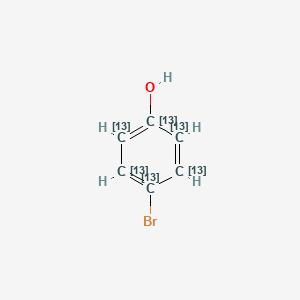
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
